molecular formula C16H11ClF3N3O B1227655 N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1227655
M. Wt: 353.72 g/mol
InChI Key: OIEOWSSHDYBEKX-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes a chlorophenyl group, a furanyl group, and a trifluoromethyl group attached to a pyrimidinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Attachment of the Furanyl Group: The furanyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the furanyl group.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with a thienyl group instead of a furanyl group.

    N-[(4-chlorophenyl)methyl]-4-(2-pyridyl)-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with a pyridyl group instead of a furanyl group.

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the furanyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11ClF3N3O

Molecular Weight

353.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H11ClF3N3O/c17-11-5-3-10(4-6-11)9-21-15-22-12(13-2-1-7-24-13)8-14(23-15)16(18,19)20/h1-8H,9H2,(H,21,22,23)

InChI Key

OIEOWSSHDYBEKX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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